2,3-Dihydro-1H-pyrrolizin-5(6H)-one
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Overview
Description
2,3-Dihydro-1H-pyrrolizin-5(6H)-one is a heterocyclic compound with the molecular formula C8H9NO It is a bicyclic structure consisting of a pyrrolizine ring system with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolizin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-(2-oxoethyl)pyrrolidine derivatives. This reaction can be catalyzed by acids or bases and often requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolizin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolizine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 2,3-dihydro-1H-pyrrolizin-5-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrrolizine derivatives with higher oxidation states.
Reduction: 2,3-Dihydro-1H-pyrrolizin-5-ol.
Substitution: Various substituted pyrrolizine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1H-pyrrolizin-5(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolizin-5(6H)-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo metabolic transformations that activate or deactivate its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizine: A structurally related compound without the ketone group.
2,3-Dihydro-1H-pyrrolizin-5-ol: The reduced form of 2,3-Dihydro-1H-pyrrolizin-5(6H)-one.
Pyrrolizidine Alkaloids: Naturally occurring compounds with similar ring structures but different functional groups.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2,5,6,7-tetrahydropyrrolizin-3-one |
InChI |
InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3H,1-2,4-5H2 |
InChI Key |
GUQJZDJABMVOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CCC(=O)N2C1 |
Origin of Product |
United States |
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